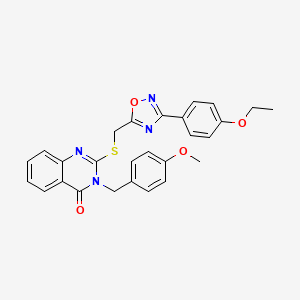
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a novel derivative of quinazolin-4(3H)-one that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse sources.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The inclusion of both oxadiazole and quinazolinone moieties enhances its pharmacological profile. The synthesis process generally follows these steps:
- Formation of the Oxadiazole Ring : Reaction between 4-ethoxyphenyl and appropriate thio compounds.
- Quinazolinone Formation : Coupling with 4-methoxybenzyl derivatives to form the final compound.
2.1 Anticancer Activity
Recent studies have highlighted the antiproliferative effects of quinazolinone derivatives against various cancer cell lines. For instance, compounds similar to the target molecule have demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) and breast cancer cells.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as:
- EGFR Pathway : Quinazolinones can bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity in resistant cell lines .
- Histone Deacetylase Inhibition : Some derivatives have been shown to inhibit histone deacetylases, leading to altered gene expression involved in cell cycle regulation .
2.2 Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties . Studies indicate that quinazolinone derivatives exhibit moderate activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one | Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 15 | 65 | |
| Candida albicans | 11 | 80 |
These findings suggest that modifications in the substituents can enhance antimicrobial efficacy .
2.3 Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. The presence of hydroxyl groups in similar quinazolinone derivatives has been linked to increased antioxidant activity through metal-chelating mechanisms and radical scavenging activities .
3. Case Studies and Research Findings
Several studies have documented the biological activities of quinazolinone derivatives:
- Antiproliferative Studies : A study demonstrated that certain quinazolinones exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
- Antimicrobial Evaluations : Research has shown that some derivatives possess significant activity against resistant bacterial strains, making them potential candidates for further drug development .
4.
The compound This compound represents a promising scaffold for developing new therapeutic agents with anticancer and antimicrobial properties. Future research should focus on optimizing its pharmacokinetic profiles and exploring its mechanisms of action further to establish its viability as a drug candidate.
Propiedades
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-3-34-21-14-10-19(11-15-21)25-29-24(35-30-25)17-36-27-28-23-7-5-4-6-22(23)26(32)31(27)16-18-8-12-20(33-2)13-9-18/h4-15H,3,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCTVFBJQSVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














